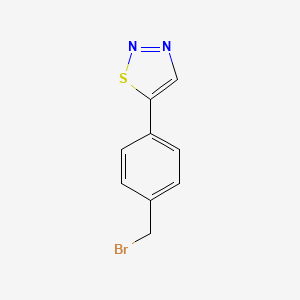

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole

Description

Historical Context of Thiadiazole Derivatives in Organic Chemistry

1,2,3-Thiadiazoles represent a class of heterocyclic compounds first synthesized in the late 19th century. Their enduring relevance stems from their unique electronic configuration and versatility in industrial, pharmaceutical, and agricultural applications. The Hurd–Mori reaction, discovered in 1956, revolutionized access to these systems by enabling cyclization of hydrazones with thionyl chloride, a method still widely employed for synthesizing alkyl- and aryl-substituted derivatives. Early studies focused on thermal and photochemical decomposition pathways, particularly the loss of nitrogen gas from the 1,2,3-thiadiazole ring—a reactivity absent in other thiadiazole isomers. By the mid-20th century, derivatives such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate demonstrated the scaffold’s compatibility with functional group transformations, paving the way for advanced structural modifications.

Table 1: Milestones in 1,2,3-Thiadiazole Chemistry

| Year | Development | Significance |

|---|---|---|

| 1890 | First reported 1,2,3-thiadiazole derivatives | Established synthetic feasibility |

| 1956 | Hurd–Mori reaction discovery | Enabled scalable synthesis of diverse analogs |

| 1970 | Decarboxylation protocols for core modification | Expanded access to unsubstituted derivatives |

Significance of Bromomethyl Substituents in Heterocyclic Systems

The bromomethyl group introduces strategic reactivity into heterocycles by combining steric accessibility with electrophilic potential. In 5-(4-(bromomethyl)phenyl)-1,2,3-thiadiazole, this substituent enhances molecular polarity while serving as a synthetic handle for cross-coupling or nucleophilic substitution reactions. The para-substitution pattern on the phenyl ring minimizes steric hindrance, allowing efficient participation in Suzuki-Miyaura or Buchwald-Hartwig aminations. Bromine’s leaving-group capability further enables the compound to act as a precursor for advanced intermediates in materials science and medicinal chemistry.

Table 2: Key Properties of the Bromomethyl Group

| Property | Impact on Reactivity |

|---|---|

| High electronegativity | Facilitates nucleophilic displacements |

| Moderate steric bulk | Balances reactivity and stability |

| Polarizable C–Br bond | Supports radical or ionic reaction mechanisms |

Structural Uniqueness of 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring in this compound exhibits distinct geometric and electronic features. X-ray crystallography studies reveal a planar arrangement with bond lengths of 1.65 Å for C–S and 1.30 Å for N=N, indicative of partial double-bond character. The sulfur atom’s lone pairs contribute to aromaticity while enabling coordination to transition metals. NMR data (¹H: δ 7.8–8.1 ppm for aromatic protons; ¹³C: δ 122–145 ppm for thiadiazole carbons) corroborate the electron-deficient nature of the ring, which directs electrophilic attacks to the 5-position.

Table 3: Structural Parameters of 1,2,3-Thiadiazole Core

| Parameter | Value (Å or °) | Method |

|---|---|---|

| C–S bond length | 1.65 | X-ray diffraction |

| N–N bond length | 1.30 | X-ray diffraction |

| Ring planarity deviation | <0.05 Å | Computational modeling |

Properties

CAS No. |

154586-22-8 |

|---|---|

Molecular Formula |

C9H7BrN2S |

Molecular Weight |

255.14 g/mol |

IUPAC Name |

5-[4-(bromomethyl)phenyl]thiadiazole |

InChI |

InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5H2 |

InChI Key |

TWFBWCABIZOZMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CN=NS2 |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

Hurd-Mori Cyclization for Thiadiazole Ring Formation

The Hurd-Mori reaction remains a cornerstone for synthesizing 1,2,3-thiadiazoles. This method involves the cyclization of hydrazones with thionyl chloride (SOCl₂). For 5-(4-(bromomethyl)phenyl)-1,2,3-thiadiazole, the precursor 4-(bromomethyl)benzaldehyde hydrazone is treated with SOCl₂ under anhydrous conditions. The reaction proceeds via the formation of a thiadiazoline-1-oxide intermediate, which undergoes aromatization to yield the target compound.

Key Conditions :

Bromination of Methyl-Substituted Precursors

Bromination of the methyl group on the phenyl ring is critical for introducing the bromomethyl moiety. Two primary approaches dominate:

Direct Bromination with Br₂

2-Methyl-5-phenyl-1,2,3-thiadiazole is brominated using elemental bromine (Br₂) in a halogenated solvent (e.g., DCM or CCl₄). The reaction is highly exothermic and requires temperature control (0–5°C) to prevent di-substitution or ring degradation.

Optimized Protocol :

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a milder alternative, particularly for sensitive substrates. In the presence of concentrated sulfuric acid (H₂SO₄) and chloroform, NBS selectively brominates the methyl group at room temperature.

Conditions :

Alternative Routes

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids can couple with 5-bromo-1,2,3-thiadiazole derivatives under palladium catalysis. For example, 5-bromo-1,2,3-thiadiazole reacts with 4-(bromomethyl)phenylboronic acid in a tandem cross-coupling and bromination sequence.

Representative Data :

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable precise control over bromination exotherms, while automated systems minimize human intervention.

Industrial Protocol :

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Hurd-Mori + Br₂ | SOCl₂, Br₂, DCM | 0–5°C, 4–12 h | 70–85 | 95–99 | Moderate |

| NBS Bromination | NBS, H₂SO₄, CHCl₃ | 25°C, 6–8 h | 65–80 | 90–95 | High |

| Suzuki Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ | THF, reflux | 55–70 | 85–90 | Low |

| Radical Bromination | NBS, AIBN, CCl₄ | 80°C, 12 h | 50–60 | 80–85 | Moderate |

Mechanistic Insights

Hurd-Mori Cyclization Mechanism

Challenges and Optimization

- Over-Bromination : Excess Br₂ or elevated temperatures lead to di-brominated byproducts. Stoichiometric control and low temperatures mitigate this.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity.

- Moisture Sensitivity : Thionyl chloride and bromine require anhydrous conditions to prevent hydrolysis.

Emerging Techniques

Photocatalytic bromination using visible light and eosin Y as a catalyst shows promise for greener synthesis. Preliminary studies report 60–70% yields under ambient conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming derivatives with modified biological and physicochemical properties.

Key Reactions:

-

Amine Substitution: Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DCM) under mild heating (50–80°C) to yield amine-linked thiadiazoles .

-

Thiol Substitution: Combines with thiols (e.g., benzyl mercaptan) in basic conditions (K₂CO₃, NaH) to form thioether derivatives.

-

Alkoxylation: Reacts with alkoxides (e.g., sodium methoxide) to produce ether-linked analogs.

Example Conditions and Outcomes:

| Nucleophile | Solvent | Base/Temp | Product | Yield |

|---|---|---|---|---|

| Morpholine | DCM | RT, 12 h | Mono-morpholino derivative | 15% |

| Piperidine | DMF | K₂CO₃, 80°C | N-piperidinylmethyl thiadiazole | 72% |

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O to generate biaryl derivatives .

-

Typical Conditions: 80–100°C, 12–24 h, argon atmosphere.

Outcomes:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(dppf)Cl₂ | 4-Methoxybiaryl derivative | 68% |

Elimination Reactions

Under basic conditions, the bromomethyl group undergoes dehydrohalogenation to form a methylene-thiadiazole intermediate, which can further react or polymerize.

Conditions:

-

Base: DBU or KOtBu

-

Solvent: DMF or toluene

-

Temperature: 100–120°C

Functionalization of the Thiadiazole Ring

The electron-deficient 1,2,3-thiadiazole ring participates in:

-

Electrophilic Aromatic Substitution: Limited due to electron withdrawal; bromination occurs at the phenyl ring under harsh conditions (Br₂, FeBr₃).

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the thiadiazole ring to a dihydrothiadiazole, altering conjugation and reactivity .

Biological Alkylation

The bromomethyl group alkylates biological nucleophiles (e.g., cysteine thiols in enzymes), contributing to its pharmacological activity. This reaction is pH-dependent and occurs preferentially in slightly alkaline environments .

Reaction Mechanisms and Kinetic Data

Scientific Research Applications

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Bromo vs. Chloro Derivatives

The bromomethyl group in the target compound distinguishes it from chloro-substituted analogs. For example:

- 5-(2,4-Dibromophenyl)-1,2,3-thiadiazole (compound 93) exhibits anti-HIV activity, but its potency is lower than chlorine-substituted derivatives like 5-(2-chlorophenyl)-1,2,3-thiadiazole (IC₅₀ = 3.59 µg/mL vs. lamivudine’s 14.8 µg/mL) . Bromine’s higher atomic weight and lipophilicity may enhance membrane permeability but reduce selective indices compared to chlorine .

- In antimicrobial studies, 4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole (5a) showed moderate activity against E. coli and S. aureus, while its chloro analog 4-[4-((4-chlorobenzyl)oxy)-phenyl]-1,2,3-thiadiazole (5b) exhibited slightly higher efficacy, likely due to chlorine’s electronegativity enhancing target binding .

Positional Isomerism: Para vs. Ortho Substituents

The para-bromomethyl group in the target compound contrasts with ortho-substituted analogs. For instance:

- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine (ortho-bromo) displays insecticidal and fungicidal activities but lower cytotoxicity compared to para-substituted derivatives .

- 5-(4-Methylphenyl)-1,2,4-thiadiazole (para-methyl) is used in anti-cancer drug development, where the methyl group improves metabolic stability compared to bromine’s bulkier profile .

Core Heterocycle Variations: Thiadiazole vs. Oxadiazole/Selenadiazole

- 1,3,4-Oxadiazoles : Compounds like 2-[4-(bromomethyl)phenyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole () are less reactive than thiadiazoles due to oxygen’s lower polarizability, reducing their utility in alkylation reactions .

- 1,2,3-Selenadiazoles : Selenium analogs (e.g., 4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-selenadiazole ) exhibit comparable antimicrobial activity to thiadiazoles but higher toxicity, limiting therapeutic applications .

Table 2: Physical Properties of Heterocyclic Analogs

| Compound | Core Structure | Melting Point (°C) | Solubility | Reactivity |

|---|---|---|---|---|

| 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole | 1,2,3-Thiadiazole | 135–137 | Low in water | High (Br as leaving group) |

| 5-(4-Methylphenyl)-1,2,4-thiadiazole | 1,2,4-Thiadiazole | 60 | Moderate in DMSO | Moderate |

| 2-[4-(Bromomethyl)phenyl]-1,3,4-oxadiazole | 1,3,4-Oxadiazole | Not reported | High in ethanol | Low |

Functional Group Modifications: Bromomethyl vs. Amino/Acetamide

- 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (CAS 13178-12-6) lacks the bromomethyl group but includes an amino substituent, enabling hydrogen bonding with enzyme active sites. This compound is used in biochemical studies of enzyme inhibition .

- N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives () show enhanced α-glucosidase inhibitory activity compared to brominated thiadiazoles, highlighting the role of acetamide groups in target specificity .

Biological Activity

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities.

Structural Characteristics

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. The bromomethyl group attached to the phenyl ring enhances its reactivity and biological potential.

Anticancer Activity

Recent studies have demonstrated that 1,2,3-thiadiazole derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies and Findings

- Cytotoxicity Assays : Research indicates that derivatives of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole show varying degrees of cytotoxicity against different cancer cell lines. For instance, in vitro studies revealed that certain derivatives had IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to disrupt cellular processes leading to apoptosis. For example, compounds with specific substitutions on the thiadiazole ring demonstrated enhanced cytotoxic effects by targeting key proteins involved in cell survival pathways .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4i | MCF-7 | 2.32 | Apoptosis induction |

| 4f | HepG2 | 5.36 | Cell cycle arrest |

| 4e | MCF-7 | 10.10 | Inhibition of proliferation |

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The broad-spectrum activity against various pathogens makes them promising candidates for new antimicrobial agents.

Research Insights

- Antibacterial and Antifungal Properties : Thiadiazoles have shown effectiveness against both bacterial and fungal strains. For instance, compounds have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways essential for pathogen survival .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been a focal point in neurological research.

Key Findings

- In Vivo Studies : Compounds were evaluated using models such as maximal electroshock seizure (MES) tests, demonstrating significant anticonvulsant effects comparable to established drugs like phenytoin .

- Structure-Activity Relationship (SAR) : Modifications on the thiadiazole ring influence anticonvulsant efficacy. For example, certain substitutions enhance lipophilicity and improve binding affinity to GABA receptors .

| Compound | Test Method | Efficacy |

|---|---|---|

| Compound A | MES | Significant protection |

| Compound B | Phenobarbital test | Moderate protection |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole?

The synthesis typically involves multistep strategies, including cyclization of thiosemicarbazide derivatives followed by bromination. For example, bromination of imidazo[2,1-b][1,3,4]thiadiazole intermediates using N-bromosuccinimide (NBS) under controlled conditions (e.g., in chloroform at 0–25°C) is a critical step . Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., copper(I) iodide) are key to achieving high yields .

Q. What analytical techniques are critical for confirming the structure and purity of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole derivatives?

Structural confirmation requires a combination of:

- 1H/13C NMR spectroscopy to verify proton environments and carbon frameworks.

- IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹).

- Elemental analysis to validate stoichiometric ratios (e.g., C, H, N, S, Br) . Discrepancies between calculated and experimental values may necessitate recrystallization or column chromatography for purification .

Q. What are the common biological targets investigated for brominated thiadiazole compounds in pharmacological research?

Brominated thiadiazoles are studied for interactions with enzymes (e.g., bacterial topoisomerases) and receptor sites (e.g., kinase domains). Their bioactivity often involves modulating cellular signaling pathways or inhibiting microbial growth .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the bromination step of thiadiazole derivatives?

Key variables include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination .

- Catalyst loading : Adjusting copper(I) iodide concentrations (0.1–0.5 equiv.) can enhance regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-reaction neutralization .

Q. What strategies are effective in resolving discrepancies between calculated and experimental elemental analysis data for brominated thiadiazoles?

- Recheck stoichiometry : Ensure accurate molar ratios of reactants, especially brominating agents.

- Purification methods : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate) to isolate pure fractions .

- Mass spectrometry : High-resolution MS (HRMS) can confirm molecular ions and detect impurities .

Q. How do computational docking studies contribute to understanding the bioactivity of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole derivatives?

Docking simulations (e.g., using AutoDock Vina) predict binding affinities to target proteins. For example, derivatives with para-substituted bromomethyl groups show enhanced interactions with hydrophobic pockets in enzyme active sites, as demonstrated in studies of similar thiadiazole-triazole hybrids .

Q. What are the challenges in characterizing the crystal structure of brominated thiadiazole derivatives, and how can they be addressed?

- Crystallization difficulties : Bromine’s high electron density can cause crystal disorder. Slow evaporation from dichloromethane/hexane mixtures improves crystal quality .

- Data refinement : Anisotropic displacement parameters for bromine atoms require careful refinement in X-ray crystallography (e.g., using SHELXL) .

Q. How can researchers design experiments to assess the stability of bromomethyl groups in thiadiazole derivatives under varying pH conditions?

- pH-dependent stability assays : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm.

- Kinetic studies : Track bromide ion release using ion-selective electrodes to quantify hydrolysis rates .

Methodological Considerations

- Synthesis Optimization : Balancing bromine’s reactivity with thermal sensitivity is critical. For example, microwave-assisted synthesis reduces reaction times while minimizing decomposition .

- Bioactivity Profiling : Combine in vitro assays (e.g., antimicrobial disk diffusion) with in silico ADMET predictions to prioritize derivatives for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.